molecular formula C13H10F3NO2S B13409858 4-(Trifluoromethyl)-4-biphenylsulfoamide

4-(Trifluoromethyl)-4-biphenylsulfoamide

Cat. No.: B13409858
M. Wt: 301.29 g/mol
InChI Key: WWPFVDFIDSAULR-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-4-biphenylsulfoamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a sulfoamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like tetrabutylammonium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)-4-biphenylsulfoamide may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-4-biphenylsulfoamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfoamide group to amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted biphenyl compounds, depending on the specific reaction and conditions employed.

Scientific Research Applications

4-(Trifluoromethyl)-4-biphenylsulfoamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-4-biphenylsulfoamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted biphenyls and sulfoamides, such as:

  • 4-(Trifluoromethyl)biphenyl
  • 4-(Trifluoromethyl)phenol
  • Trifluoromethylated sulfonamides

Uniqueness

4-(Trifluoromethyl)-4-biphenylsulfoamide is unique due to the combination of the trifluoromethyl group and the sulfoamide functional group, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H10F3NO2S/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(17,18)19/h1-8H,(H2,17,18,19)

InChI Key

WWPFVDFIDSAULR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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